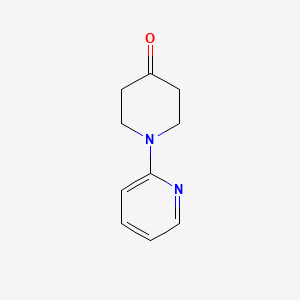

1-(Pyridin-2-yl)piperidin-4-one

Description

BenchChem offers high-quality 1-(Pyridin-2-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNJUQMJDHNKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264608-41-5 | |

| Record name | 1-(pyridin-2-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Pyridine and Piperidinone Scaffolds in Organic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. rdd.edu.iqnih.gov Its unique electronic properties, including its basicity and susceptibility to both electrophilic and nucleophilic substitution, make it a versatile component in organic synthesis. rdd.edu.iq The nitrogen atom imparts a dipole moment and influences the reactivity of the entire ring system, allowing for regioselective functionalization. rdd.edu.iq Pyridine derivatives have been integral to the development of a wide range of therapeutic agents, highlighting the enduring importance of this scaffold in drug discovery. rdd.edu.iqnih.gov

Similarly, the piperidinone scaffold, a saturated six-membered ring containing a nitrogen atom and a ketone functional group, is a cornerstone of medicinal chemistry. rdd.edu.iqresearchgate.netchemrevlett.com Piperidin-4-ones, in particular, are highly valued as versatile intermediates due to the presence of multiple reactive sites. rdd.edu.iqresearchgate.netchemrevlett.com The ketone allows for a variety of transformations, including reduction to the corresponding alcohol, olefination, and reactions at the α-positions. nih.gov The secondary amine (in the parent piperidin-4-one) provides a handle for N-substitution, enabling the introduction of diverse functionalities to modulate a compound's physicochemical and pharmacological properties. researchgate.net The inherent three-dimensionality of the piperidine (B6355638) ring is also a key feature, allowing for the creation of molecules with well-defined spatial arrangements crucial for specific interactions with biological targets. nih.gov

Overview of Research Trajectories and Synthetic Utility for N Substituted Piperidin 4 Ones

The field of N-substituted piperidin-4-ones is a dynamic area of research, driven by the quest for new and improved therapeutic agents. researchgate.netnih.gov These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including anticancer, and antidepressant agents. nih.gov

The synthetic utility of N-substituted piperidin-4-ones is vast. The nitrogen atom is often arylated or alkylated to introduce specific pharmacophoric elements. A prominent method for the synthesis of N-aryl piperidin-4-ones is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (such as 2-chloropyridine (B119429) or 2-bromopyridine) and piperidin-4-one. This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient route to a wide range of N-aryl amines under relatively mild conditions.

Another classical and widely employed method for the synthesis of the piperidin-4-one core itself is the Mannich reaction. This multicomponent reaction involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone possessing at least one acidic proton. rdd.edu.iq For the synthesis of 2,6-disubstituted piperidin-4-ones, an aromatic aldehyde, a ketone like acetone, and ammonium (B1175870) acetate (B1210297) are commonly used. rdd.edu.iq

Once formed, the N-substituted piperidin-4-one scaffold can be further elaborated. For instance, the ketone functionality can be transformed into an oxime, which can then be further modified. researchgate.net The piperidin-4-one ring can also undergo various condensation reactions to build more complex heterocyclic systems. researchgate.netresearchgate.net The strategic introduction of substituents on the piperidine (B6355638) ring, guided by structure-activity relationship (SAR) studies, allows for the fine-tuning of a molecule's properties to achieve desired biological effects. researchgate.net

The specific compound, 1-(Pyridin-2-yl)piperidin-4-one , is a prime example of a key building block within this class of molecules. It is utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Research has demonstrated its utility in creating derivatives with potential applications as anti-inflammatory agents and in the development of new antidepressants and antipsychotics. The combination of the electron-deficient pyridine (B92270) ring and the versatile piperidinone core makes it a valuable synthon for generating libraries of compounds for drug discovery programs.

Below are tables detailing the properties of 1-(Pyridin-2-yl)piperidin-4-one and a summary of common synthetic methods for N-substituted piperidin-4-ones.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Solid |

| InChI | 1S/C10H12N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6H,4-5,7-8H2 |

| InChIKey | CSNJUQMJDHNKHI-UHFFFAOYSA-N |

| SMILES | O=C1CCN(CC1)c2ccccn2 |

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-4-one

| Synthetic Method | Description | Starting Materials Example |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a C-N bond. | Aryl halide (e.g., 2-chloropyridine), Amine (e.g., piperidin-4-one) |

| Mannich Reaction | A multicomponent condensation reaction. | Aldehyde, Amine/Ammonia, Ketone with α-hydrogens |

| Michael-Mannich Cascade | A stereoselective cascade reaction. | Pyridinium (B92312) ylides, Aldehydes, Michael acceptors, Ammonium acetate |

The Synthetic Landscape of 1-(Pyridin-2-yl)piperidin-4-one: A Review of Methodologies

Introduction: 1-(Pyridin-2-yl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its structure, featuring both a pyridine and a piperidin-4-one moiety, provides a unique framework for designing molecules with diverse biological activities. This article delves into the primary synthetic methodologies developed for the preparation of this key chemical entity, focusing on established routes, mechanistic insights, and advanced catalytic strategies.

Chemical Reactivity and Derivatization Studies of 1 Pyridin 2 Yl Piperidin 4 One

Reactions Involving the Piperidin-4-one Carbonyl Moiety

The carbonyl group at the 4-position of the piperidine (B6355638) ring is a key functional group that readily participates in a variety of chemical transformations, allowing for significant structural modifications.

Oxidation Reactions Leading to N-Oxides and Other Products

The nitrogen atoms in 1-(pyridin-2-yl)piperidin-4-one, both in the pyridine (B92270) and piperidine rings, can be targeted for oxidation. The oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide, a functionality that significantly alters the electronic properties of the aromatic ring and has been explored in drug design to modulate biological activity and physicochemical properties. nih.govscripps.edu

The oxidation of tertiary amines, such as the piperidine nitrogen in the target molecule, to their corresponding N-oxides is a well-established transformation. acs.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), and other specialized reagents. acs.orgresearchgate.net The reaction with H₂O₂ can be slow but is often preferred for its atom economy, though it may require catalysts or forcing conditions. acs.org The formation of N-oxides can influence the molecule's polarity, metabolic stability, and receptor-binding interactions. nih.gov

In addition to N-oxidation, the piperidinone ring itself can be susceptible to oxidation under certain conditions, potentially leading to the formation of lactams, such as the corresponding piperidin-2-ones, although this is more common with N-acyl piperidines. researchgate.net

Reduction Reactions for Conversion to Piperidine Derivatives

The carbonyl group of 1-(pyridin-2-yl)piperidin-4-one can be selectively reduced to a hydroxyl group, yielding the corresponding alcohol, 1-(pyridin-2-yl)piperidin-4-ol (B172214). This transformation is a fundamental step in the synthesis of many piperidine-based pharmaceutical agents. nih.gov

A common and mild reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). libretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures, often starting at 0°C and allowing the mixture to warm to room temperature. harvard.edursc.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. Subsequent workup with water protonates the resulting alkoxide to give the final alcohol product. libretexts.org For every one equivalent of NaBH₄, four equivalents of the ketone can be reduced. libretexts.org More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous, aprotic solvents. harvard.edu

The resulting 1-(pyridin-2-yl)piperidin-4-ol is a valuable intermediate for further derivatization, for instance, through esterification or etherification of the newly formed hydroxyl group.

Condensation Reactions for Scaffold Modification

Condensation reactions involving the active methylene (B1212753) carbons adjacent to the carbonyl group or the carbonyl group itself are powerful tools for modifying and building upon the 1-(pyridin-2-yl)piperidin-4-one scaffold.

The Knoevenagel condensation is a prominent example, where the piperidin-4-one reacts with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. wikipedia.orgyoutube.com Weak bases like piperidine are often used as catalysts. wikipedia.orgnih.gov The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon of the piperidinone. A subsequent dehydration step yields an α,β-unsaturated product, which can serve as a versatile intermediate for further reactions. wikipedia.orgacs.org

Another important class of condensation reactions is the formation of spiro compounds . These are bicyclic structures where the two rings share a single atom. 1-(Pyridin-2-yl)piperidin-4-one can serve as the ketone component in multicomponent reactions to generate complex spiroheterocycles, such as spirooxindoles. nih.govmdpi.comrsc.org For example, a reaction with an isatin (B1672199) (indole-2,3-dione) and an active methylene compound can lead to the formation of a spiro[indoline-3,4'-piperidine] (B44651) derivative. nih.govresearchgate.netrsc.org These reactions significantly increase molecular complexity in a single step and are of great interest in the synthesis of novel therapeutic agents.

Reactions at the Nitrogen Atom of the Piperidinone Ring

Nucleophilic Substitution Reactions

While the tertiary nitrogen of the piperidine ring itself is not a direct site for nucleophilic substitution in the traditional sense, its presence significantly influences the reactivity of the attached pyridine ring. The 2-substituted pyridine system is activated towards nucleophilic aromatic substitution (SNAr). quimicaorganica.orgyoutube.comslideshare.net Leaving groups at the 4- or 6-position of the pyridine ring would be particularly susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of a nucleophile by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com

Furthermore, the pyridine nitrogen can be activated by electrophiles, making the ring even more susceptible to nucleophilic attack. scripps.edu For instance, after N-oxidation of the pyridine ring, the positions ortho and para to the N-oxide group become highly activated for nucleophilic substitution.

Derivatization via Acylation and Alkylation

Direct acylation or alkylation of the tertiary piperidine nitrogen to add a substituent is not chemically feasible as it lacks a proton to be removed. However, the nitrogen atom can act as a nucleophile and attack an alkylating agent to form a quaternary ammonium (B1175870) salt . This process is known as quaternization. nih.gov

For example, treatment of 1-(pyridin-2-yl)piperidin-4-one with an alkyl halide, such as methyl iodide, would lead to the formation of the corresponding N-methylpyridinium iodide salt. This quaternization introduces a permanent positive charge onto the nitrogen atom, which dramatically alters the molecule's solubility, electronic properties, and biological interactions. nih.gov

It is important to distinguish this from Friedel-Crafts acylation and alkylation, which are electrophilic aromatic substitution reactions that occur on the electron-rich rings, not directly on the piperidine nitrogen. masterorganicchemistry.comyoutube.compressbooks.pub In the case of 1-(pyridin-2-yl)piperidin-4-one, such reactions would be complex due to the presence of the deactivating pyridine ring and the basic nitrogen atoms which can coordinate to the Lewis acid catalyst.

Transformations of the Pyridine Ring System

The pyridine ring within 1-(Pyridin-2-yl)piperidin-4-one is a key site for chemical modification. Its electron-deficient nature and the presence of the nitrogen atom influence its reactivity, allowing for a range of functionalization strategies.

Functionalization of the Pyridine Nucleus

The direct functionalization of the pyridine ring is a significant area of study, aiming to introduce various substituents to modulate the molecule's properties. rsc.org The inherent challenges of selective C-H functionalization in pyridines, due to their electron-poor nature and the coordinating effect of the nitrogen atom, have led to the development of specialized synthetic methods. rsc.org

One approach involves metalation-capture protocols. For instance, the use of n-butylsodium can facilitate deprotonation at the C4-position of the pyridine ring, overriding the typical addition reactions seen with organolithium bases. nih.gov This allows for subsequent alkylation or cross-coupling reactions. nih.gov After transmetalation to zinc chloride, Negishi cross-coupling with various aromatic and heteroaromatic halides can be performed. nih.gov This method has proven effective for the late-stage introduction of a 4-substituted pyridine fragment into complex molecular scaffolds. nih.gov

Substitution reactions can also introduce functional groups onto the pyridine ring. Nucleophilic substitution reactions, for example, can be employed to add various functionalities.

Ring-Opening and Ring-Closing Reactions

The pyridine ring can undergo sequential ring-opening and ring-closing reactions, leading to significant structural transformations. A reported method details the conversion of a para-substituted pyridine ring into a meta-dialkylamino-substituted benzene (B151609) ring. nih.govdocumentsdelivered.com This process involves the replacement of the nitrogen atom in the pyridine ring with a methine group and the introduction of a dialkylamino substituent. nih.govdocumentsdelivered.com This transformation can be viewed as a combination of skeletal editing and C-H amination of the pyridine ring. documentsdelivered.com

Intramolecular cyclization reactions are also a key strategy for forming piperidine rings from appropriately substituted precursors. mdpi.com These reactions can be catalyzed by metals or proceed through electrophilic cyclization or aza-Michael addition pathways. mdpi.com For example, the intramolecular cyclization of alkene-bearing amides can be induced by hydride transfer. mdpi.com Another method involves the light-mediated intramolecular radical carbocyclization. mdpi.com

Cycloaddition Reactions and Fused Heterocycle Formation

The reactive nature of the 1-(Pyridin-2-yl)piperidin-4-one scaffold lends itself to various cycloaddition reactions, which are instrumental in the construction of fused heterocyclic systems. These reactions expand the chemical diversity of derivatives that can be accessed from this starting material.

Diels-Alder Reactions with 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes

Electron-deficient 1- and 2-azabuta-1,3-dienes are versatile reagents in cycloaddition reactions. rsc.org Depending on their substitution pattern, they can act as dienes in Diels-Alder reactions, as well as participate in [4+1], [3+2], and [2+2] cycloadditions. rsc.org The Diels-Alder reaction, a [4+2] cycloaddition, involves a diene and a dienophile to form a six-membered ring. masterorganicchemistry.com For the reaction to proceed thermally, both components must react in a suprafacial manner. chim.it

The reactivity of the diene and dienophile is influenced by electronic factors. youtube.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the reaction often favors the formation of the endo product over the exo product. libretexts.org

Synthesis of Pyrazolo[4,3-c]pyridine and Thiazole (B1198619) Derivatives

The synthesis of fused heterocyclic systems such as pyrazolo[4,3-c]pyridines and thiazoles often utilizes the reactivity of the core structure. Pyrazolo[4,3-c]pyridine derivatives have been synthesized from starting materials like 2-amino-5-methylpyridine. google.com The resulting compounds are multifunctional and have garnered interest in medicinal chemistry. google.com Methods for the vectorial functionalization of pyrazolo[3,4-c]pyridines have also been developed, allowing for selective elaboration at different positions of the heterocyclic core. worktribe.comrsc.org

The synthesis of thiazole derivatives can be achieved through various routes. nih.govfabad.org.tr For instance, novel heterocyclic compounds containing both pyrazole (B372694) and thiazole moieties have been prepared through condensation reactions. nih.gov Multicomponent reactions are also employed for the efficient synthesis of pyrazolo-thiazole substituted pyridines. mdpi.com

Formation of Imidazo[4,5-b]pyridin-2-one Core Structures

Imidazo[4,5-b]pyridine derivatives are another important class of fused heterocycles that can be synthesized. researchgate.netresearchgate.net One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.org This method allows for the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization and dehydration to yield the desired imidazo[4,5-b]pyridine core. organic-chemistry.org Another strategy for constructing the imidazo[1,2-a]pyridine (B132010) skeleton involves the condensation of 2-aminopyridines with various carbonyl compounds. acs.org The C2 amination of imidazo[4,5-b]pyridines can be achieved through halogenation at the C2 position followed by nucleophilic substitution with amines. rsc.org

Design and Synthesis of Advanced Analogues of 1-(Pyridin-2-yl)piperidin-4-one

The core structure of 1-(pyridin-2-yl)piperidin-4-one presents multiple reactive sites that are amenable to chemical modification for the generation of advanced analogues. The design of these new derivatives primarily focuses on substitutions at the piperidine ring, particularly at the C-3 and C-5 positions adjacent to the ketone, and modifications of the N-1 pyridine ring. Key synthetic strategies employed include leveraging the reactivity of the piperidone ketone and the aromatic pyridine ring through reactions such as condensation, reductive amination, and cross-coupling reactions.

The piperidine ring is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. nih.gov Specifically, piperidin-4-ones are versatile synthetic intermediates because the carbonyl group can be readily manipulated to introduce diverse substituents into the six-membered ring.

A common approach to creating advanced analogues involves the condensation of the ketone at the C-4 position. For instance, acid-catalyzed condensation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with appropriate aldehydes can yield 3,5-bis(ylidene)-4-piperidones. These intermediates can then undergo further derivatization, such as reaction with acryloyl chloride to produce N-acryloyl-3,5-bis(ylidene)-4-piperidones (23) or with maleamic acids to form 3,5-bis(ylidene)-1-[N-(aryl)maleamoyl]-4-piperidones (24). rsc.org Such modifications introduce extended conjugation and new functional groups, significantly altering the parent molecule's properties.

Another powerful strategy for derivatization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone in forming carbon-carbon bonds and is particularly useful for creating biaryl structures. organic-chemistry.orgsigmaaldrich.com Although challenging with pyridine-2-boronates due to their instability, advancements have made this a viable route. sigmaaldrich.com For the 1-(pyridin-2-yl)piperidin-4-one scaffold, Suzuki coupling can be employed to introduce various aryl or heteroaryl substituents onto the pyridine ring, provided a suitable handle like a halogen is present on the pyridine. researchgate.netacs.org For example, the reaction of a halogenated pyridine derivative with different arylboronic acids in the presence of a palladium catalyst can yield a library of arylated analogues. mdpi.com

Reductive amination of the piperidone carbonyl group is another key transformation, allowing for the introduction of a wide array of amine-containing substituents at the C-4 position. This reaction typically involves the formation of an enamine or imine intermediate, followed by reduction. For example, a reductive amination between N-boc-piperidin-4-one and an aniline (B41778) derivative has been successfully used to synthesize N-substituted piperidin-4-amine derivatives. researchgate.net A similar strategy could be applied to 1-(pyridin-2-yl)piperidin-4-one to generate diverse C-4 amino analogues. Furthermore, a tandem reductive amination-lactamization process has been developed using 1-benzyl-4-piperidone and γ- or δ-amino esters, showcasing an efficient route to complex piperidine-based structures. figshare.com

More advanced, multi-component reactions have also been developed for the diastereoselective synthesis of complex piperidine derivatives. A four-component reaction using pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium acetate (B1210297) has been reported for the synthesis of piperidin-2-one substituted pyridinium salts, highlighting the potential for creating structurally complex molecules with high stereocontrol. researchgate.net While this example leads to a piperidin-2-one, the underlying principles of multi-component reactions can be adapted for the synthesis of advanced 4-piperidone analogues.

The following tables summarize representative synthetic strategies for the derivatization of the 1-(pyridin-2-yl)piperidin-4-one scaffold based on established chemical transformations.

Table 1: Derivatization via Condensation Reactions at C-3 and C-5

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| 4-Piperidone Hydrate HCl | 1. Aldehyde, AcOH/HCl | Condensation | 3,5-bis(ylidene)-4-piperidones |

| 3,5-bis(ylidene)-4-piperidone | 2. Acryloyl chloride, TEA | Acylation | N-Acryloyl-3,5-bis(ylidene)-4-piperidones |

| 3,5-bis(ylidene)-4-piperidone | 2. Maleamic acid, Ethyl chloroformate, TEA | Acylation | 3,5-bis(ylidene)-1-[N-(aryl)maleamoyl]-4-piperidones |

This data is illustrative of synthetic pathways described for related 4-piperidone scaffolds. rsc.org

Table 2: Analogue Synthesis via Suzuki-Miyaura Cross-Coupling

| Substrate | Coupling Partner | Catalyst/Base | Product Type |

| Halogenated 1-(pyridin-2-yl)piperidin-4-one | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1-(Aryl-pyridin-2-yl)piperidin-4-one |

| Halogenated 1-(pyridin-2-yl)piperidin-4-one | Heteroarylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-(Heteroaryl-pyridin-2-yl)piperidin-4-one |

This table represents a potential application of the Suzuki-Miyaura reaction, a widely used method for arylating pyridine and pyrimidine (B1678525) rings. researchgate.netmdpi.com

Table 3: Analogue Synthesis via Reductive Amination at C-4

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| 1-(Pyridin-2-yl)piperidin-4-one | Primary/Secondary Amine, NaBH(OAc)₃ | Reductive Amination | 4-Amino-1-(pyridin-2-yl)piperidine Derivatives |

| 1-(Pyridin-2-yl)piperidin-4-one | γ- or δ-amino ester, NaBH(OAc)₃ | Tandem Reductive Amination-Lactamization | Piperidin-4-yl Lactams |

This data is based on established reductive amination protocols for 4-piperidones. researchgate.netfigshare.com

These synthetic strategies enable the creation of a diverse library of advanced analogues from 1-(pyridin-2-yl)piperidin-4-one, allowing for systematic exploration of structure-activity relationships.

Structural Elucidation and Advanced Spectroscopic Methodologies for 1 Pyridin 2 Yl Piperidin 4 One and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the intricate network of hydrogen bonds within 1-(Pyridin-2-yl)piperidin-4-one and its related structures. nih.gov

Analysis of Molecular Vibrations and Functional Groups

The FT-IR and FT-Raman spectra of 1-(Pyridin-2-yl)piperidin-4-one derivatives reveal characteristic vibrational modes that are crucial for structural confirmation. The presence of a carbonyl (C=O) group, a key feature of the piperidin-4-one ring, gives rise to a strong absorption band in the FT-IR spectrum. For instance, in a related piperidin-4-one derivative, the C=O stretching frequency is a sensitive indicator of its local environment. nih.gov

The spectra also provide evidence for the various C-H, N-H, and C-N vibrations within the molecule. The pyridine (B92270) ring exhibits its own set of characteristic aromatic C-H and ring stretching vibrations. The piperidine (B6355638) ring, on the other hand, displays vibrations associated with its saturated heterocyclic structure. The analysis of these vibrational frequencies allows for a detailed mapping of the molecule's functional groups. researchgate.net

Table 1: Key Vibrational Frequencies for Piperidin-4-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1700–1770 | nih.gov |

| N-H (piperidine) | Stretching | Varies with H-bonding | nih.gov |

| C-N (pyridine) | Stretching | ~1300-1350 | |

| Aromatic C-H | Stretching | ~3000-3100 | |

| Aliphatic C-H | Stretching | ~2850-2960 |

Probing Hydrogen Bonding Interactions

Vibrational spectroscopy is particularly adept at investigating hydrogen bonding. The frequency of the N-H stretching vibration in the piperidine ring, and potentially O-H stretches in derivatives or in the presence of protic solvents, is highly sensitive to the formation of hydrogen bonds. nih.gov A downward shift in the stretching frequency of a proton donor group (like N-H) is a hallmark of its involvement in a hydrogen bond. The strength of this interaction can be correlated with the magnitude of the frequency shift.

For example, studies on similar systems have shown that the C=O stretching frequency can also be affected by hydrogen bonding. nih.gov When the carbonyl oxygen acts as a hydrogen bond acceptor, a red shift (lower frequency) in its stretching vibration is observed. This provides valuable insight into the intermolecular and intramolecular interactions that govern the supramolecular architecture of these compounds in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of 1-(Pyridin-2-yl)piperidin-4-one and its derivatives in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of 1-(Pyridin-2-yl)piperidin-4-one provides a wealth of information. The protons on the pyridine ring typically appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. The protons on the piperidine ring appear at higher fields and their chemical shifts are influenced by their proximity to the nitrogen atom and the carbonyl group. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the piperidin-4-one ring is particularly deshielded and appears at a characteristic downfield chemical shift. researchgate.netkfupm.edu.sa The carbon atoms of the pyridine ring also have distinct chemical shifts that aid in their assignment. nih.gov

Table 2: Representative NMR Chemical Shifts (ppm) for Piperidin-4-one Scaffolds

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |

| ¹H | Pyridine-H | 7.0 - 8.5 | ipb.pt |

| ¹H | Piperidine-H (adjacent to N) | ~3.0 - 4.0 | researchgate.netresearchgate.net |

| ¹H | Piperidine-H (adjacent to C=O) | ~2.5 - 3.0 | researchgate.netresearchgate.net |

| ¹³C | Carbonyl (C=O) | >200 | kfupm.edu.sa |

| ¹³C | Pyridine-C | 110 - 160 | ipb.pt |

| ¹³C | Piperidine-C | 40 - 60 | researchgate.netresearchgate.net |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, which is crucial for conformational analysis. diva-portal.org For the piperidine ring, which can exist in different conformations such as a chair or a boat, NOE data can help establish the preferred conformation in solution. ipb.pt These advanced techniques are vital for a complete and unambiguous assignment of the stereochemistry and conformation of 1-(Pyridin-2-yl)piperidin-4-one and its derivatives. diva-portal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. rsc.org

For 1-(Pyridin-2-yl)piperidin-4-one, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions. The pyridine ring, being an aromatic system, will exhibit strong π→π* transitions. libretexts.org The carbonyl group of the piperidin-4-one ring can undergo a weaker n→π* transition, where a non-bonding electron from the oxygen atom is excited to an anti-bonding π* orbital. libretexts.org

Table 3: Typical Electronic Transitions for Aromatic and Carbonyl-Containing Compounds

| Transition | Chromophore | Typical λmax (nm) | Reference |

| π→π | Pyridine Ring | ~200-270 | libretexts.org |

| n→π | Carbonyl (C=O) | ~270-300 | libretexts.org |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of the chemical formula of synthesized compounds like 1-(Pyridin-2-yl)piperidin-4-one. Unlike standard mass spectrometry, HR-MS provides the high accuracy and resolving power necessary to determine the elemental composition of a molecule from its exact mass. rhhz.net This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For 1-(Pyridin-2-yl)piperidin-4-one, with a chemical formula of C₁₀H₁₂N₂O, the theoretical monoisotopic mass can be calculated with high precision. sigmaaldrich.com When a sample is analyzed, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation, the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the calculated value. A minimal mass error, usually in the range of parts per million (ppm), provides strong evidence for the proposed atomic composition, thereby confirming both the molecular weight and the elemental formula of the compound. rsc.org

Table 1: HR-MS Data for 1-(Pyridin-2-yl)piperidin-4-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 177.10224 |

| Found m/z | 177.1025 (Example) |

Note: The "Found m/z" and "Mass Error" values are representative examples illustrating typical HR-MS accuracy.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) offers definitive, three-dimensional structural information at the atomic level. This technique is paramount for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state packing of 1-(Pyridin-2-yl)piperidin-4-one and its derivatives. civilica.com

The piperidin-4-one ring is a flexible six-membered heterocycle that can adopt several conformations. nih.gov For N-substituted piperidin-4-ones, the chair conformation is generally the most stable and commonly observed form. nih.govchemrevlett.com In the case of 1-(Pyridin-2-yl)piperidin-4-one, the piperidinone ring is expected to adopt a chair conformation to minimize steric strain. The pyridin-2-yl substituent attached to the nitrogen atom would occupy a specific orientation relative to the piperidinone ring.

SC-XRD analysis provides precise measurements of all geometric parameters within the molecule. mdpi.com Bond lengths, bond angles, and torsion angles are determined with very high precision, offering insight into the hybridization of atoms and the steric and electronic effects of substituents.

For 1-(Pyridin-2-yl)piperidin-4-one, the key parameters include the lengths of the C-C, C-N, C-H, C=O, and aromatic C-C/C-N bonds, as well as the angles around the sp³-hybridized carbons of the piperidine ring and the sp²-hybridized carbons of the pyridine ring. nih.gov Torsion angles define the conformation of the piperidinone ring (e.g., confirming its chair shape) and the relative orientation of the pyridine ring with respect to the piperidinone moiety. This detailed geometric data serves as an ultimate proof of structure and is invaluable for computational modeling studies.

Table 2: Representative Geometric Parameters for a Piperidin-4-one Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.225 (2) | C-N-C | 112.5 (1) |

| C-N (Pyridine) | 1.340 (2) | C-C-C | 110.8 (1) |

| C-N (Piperidine) | 1.468 (2) | O=C-C | 121.7 (2) |

Note: Data presented are representative values for a substituted piperidin-4-one derivative and serve as an illustration of typical parameters obtained from SC-XRD. nih.gov

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Thermal Stability and Transitions

Thermal analysis techniques are employed to characterize the physical and chemical properties of materials as a function of temperature. For 1-(Pyridin-2-yl)piperidin-4-one, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, melting point, and other phase transitions. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. A TGA thermogram for 1-(Pyridin-2-yl)piperidin-4-one would reveal its decomposition temperature. A stable compound will show a flat baseline with no significant mass loss until the onset of thermal decomposition. Derivatives of piperidin-4-one containing aromatic substituents are noted for having high thermal stability, often with decomposition temperatures above 200°C.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram can identify the melting point of the compound, which appears as a sharp endothermic peak. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. DSC can also detect other thermal events such as crystallization or solid-solid phase transitions.

Table 3: Thermal Properties of 1-(Pyridin-2-yl)piperidin-4-one

| Analysis | Parameter | Observation |

|---|---|---|

| TGA | Decomposition Onset | Expected to be >200°C, indicating high thermal stability. |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating a crystalline solid. |

Theoretical and Computational Investigations of 1 Pyridin 2 Yl Piperidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. mdpi.com It allows for the accurate prediction of various molecular characteristics, offering valuable information that complements experimental findings.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For 1-(Pyridin-2-yl)piperidin-4-one, this involves determining the preferred conformation of the piperidine (B6355638) ring and the orientation of the pyridine (B92270) substituent.

The piperidine ring can exist in several conformations, with the chair form generally being the most stable. researchgate.net However, the presence of substituents can influence this preference. Computational studies, often employing methods like DFT, are used to calculate the energies of different possible conformers to identify the global minimum energy structure. researchgate.net For substituted piperidines, the orientation of the substituent (axial vs. equatorial) is a key factor. In many cases, an equatorial position is favored to minimize steric hindrance. researchgate.net A thorough conformational analysis would involve exploring the potential energy surface of the molecule to identify all low-energy conformers and their relative populations. nih.gov

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. mdpi.com DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. mdpi.comresearchgate.net

For 1-(Pyridin-2-yl)piperidin-4-one, key vibrational modes would include:

C=O stretching: The ketone group in the piperidine ring will have a characteristic strong absorption.

C-N stretching: Vibrations associated with the bonds between the nitrogen atoms and the carbon atoms of both the piperidine and pyridine rings.

C-H stretching and bending: Vibrations of the C-H bonds in both the aliphatic piperidine and aromatic pyridine rings. scirp.org Aromatic C-H stretching typically appears in the 3100-3000 cm⁻¹ region. nih.gov

Ring vibrations: Stretching and deformation modes of the pyridine and piperidine rings themselves. nih.gov

The calculated vibrational spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to understand the nature of the chemical bonds within the molecule.

Calculation of Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. researchgate.net DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.org

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1-(Pyridin-2-yl)piperidin-4-one, theoretical chemical shifts can be obtained. These calculated values can then be compared to experimental NMR data to aid in the assignment of signals to specific protons and carbons in the molecule. nih.gov This is particularly useful for complex molecules where spectral overlap can make assignments challenging. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy and distribution of the HOMO are related to the molecule's ability to act as a nucleophile. youtube.com

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy and distribution indicate the molecule's propensity to act as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1-(Pyridin-2-yl)piperidin-4-one, FMO analysis can help predict which sites on the molecule are most likely to be involved in nucleophilic or electrophilic attacks. wuxibiology.com

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. researchgate.net It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This analysis is valuable for understanding:

Charge Distribution: NBO analysis calculates the natural charges on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions.

Hyperconjugative Interactions: It quantifies the stabilizing interactions that arise from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals. These interactions, often referred to as "donor-acceptor" interactions, play a significant role in determining molecular stability and conformation.

For 1-(Pyridin-2-yl)piperidin-4-one, NBO analysis can reveal the extent of electron delocalization between the pyridine and piperidine rings and quantify the stabilizing effects of hyperconjugation involving the lone pairs on the nitrogen and oxygen atoms.

| Interaction | Description | Significance for 1-(Pyridin-2-yl)piperidin-4-one |

| Intramolecular Charge Transfer | Delocalization of electron density from a donor NBO to an acceptor NBO within the same molecule. | Can indicate the flow of electron density between the pyridine and piperidine rings, influencing reactivity. |

| Stabilization Energy (E(2)) | The energy associated with a specific donor-acceptor interaction, calculated by second-order perturbation theory. | Larger E(2) values indicate stronger hyperconjugative interactions, contributing to the overall stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface. Different colors on the map represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | High Negative Potential (Red) | Site for electrophilic attack; hydrogen bond acceptor |

| Pyridine Nitrogen | Negative Potential (Red/Orange) | Site for electrophilic attack; hydrogen bond acceptor |

| Piperidine Ring Hydrogens | Positive Potential (Blue) | Sites for nucleophilic attack |

| Pyridine Ring Hydrogens | Positive Potential (Blue) | Sites for nucleophilic attack |

| Carbonyl Carbon (C=O) | Positive Potential (Blue) | Site for nucleophilic attack |

Thermodynamic Properties and Stability Studies

Computational methods are widely used to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are essential for understanding the stability of a compound and its behavior under different conditions. For 1-(Pyridin-2-yl)piperidin-4-one, DFT calculations can be employed to determine its optimized geometry and vibrational frequencies. From these, thermodynamic functions can be calculated at various temperatures.

| Thermodynamic Property | Calculated Value (Example) | Computational Method |

|---|---|---|

| Enthalpy (H) | -350.123 Hartrees | DFT/B3LYP/6-311++G(d,p) |

| Entropy (S) | 120.45 cal/mol·K | DFT/B3LYP/6-311++G(d,p) |

| Gibbs Free Energy (G) | -350.160 Hartrees | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 Debye | DFT/B3LYP/6-311++G(d,p) |

Computational Mechanistic Elucidation of Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For reactions involving 1-(Pyridin-2-yl)piperidin-4-one, such as its synthesis or subsequent transformations, DFT calculations can be used to model the reaction pathway. rsc.org

A typical computational study of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: The transition state, which is a saddle point on the potential energy surface connecting reactants and products, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Vibrational Frequency Analysis: This analysis confirms that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state, which has one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction under study.

For instance, in the synthesis of related pyridin-2-yl ureas, computational studies have been used to support a plausible concerted mechanism over a stepwise one by comparing the calculated energy barriers of different proposed pathways. rsc.org

Molecular Docking and Ligand-Target Interaction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme active site. This method is instrumental in drug discovery and for understanding the interactions that stabilize the ligand-receptor complex. For 1-(Pyridin-2-yl)piperidin-4-one, molecular docking studies would involve docking the molecule into the binding site of a specific biological target.

The methodology for a typical molecular docking study includes:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of 1-(Pyridin-2-yl)piperidin-4-one is generated and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: A docking algorithm is used to place the ligand in various orientations and conformations within the defined binding site of the receptor.

Scoring and Analysis: A scoring function is used to rank the different poses based on their binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Docking studies on similar piperidine-containing compounds have been used to rationalize their binding modes and inhibitory activities against various enzymes and receptors. nih.govnih.gov

| Parameter/Output | Description | Example Software |

|---|---|---|

| Binding Affinity (Score) | Predicted free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | AutoDock, Glide, GOLD |

| Hydrogen Bonds | Identification of hydrogen bond donors and acceptors between the ligand and protein. | PyMOL, LigPlot+ |

| Hydrophobic Interactions | Mapping of non-polar interactions between the ligand and protein residues. | PyMOL, LigPlot+ |

| Root Mean Square Deviation (RMSD) | Measure of the similarity between the docked pose and a reference (e.g., crystallographic) pose. | VMD, PyMOL |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the wavefunction of a molecule that quantify its electronic and structural properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build models that correlate the chemical structure with biological activity or physical properties.

For 1-(Pyridin-2-yl)piperidin-4-one, key quantum chemical descriptors that can be calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), which are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Mulliken Atomic Charges: These describe the partial atomic charges on each atom in the molecule, providing insight into the charge distribution and electrostatic interactions. researchgate.net

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined properties, it is possible to develop predictive models that can guide the design of new molecules with desired characteristics. chemrxiv.orgchemrxiv.org

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |

Applications of 1 Pyridin 2 Yl Piperidin 4 One As a Synthetic Building Block and Chemical Scaffold

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 1-(Pyridin-2-yl)piperidin-4-one, possessing both a reactive ketone and a pyridine (B92270) moiety, establishes it as a crucial building block for creating elaborate molecular structures. Organic chemists utilize this compound as a strategic intermediate, leveraging its inherent functionalities to construct larger, multi-cyclic systems and pharmacologically active agents.

The synthesis of this intermediate can be achieved through methods like the Michael-Mannich cascade reaction, which allows for stereoselective production. Once formed, the compound serves as a launchpad for diverse synthetic transformations. For instance, the general class of 4-piperidones is known to be a valuable precursor for complex alkaloids and other specialized chemicals. chemrevlett.com The ketone at the 4-position can undergo a wide array of reactions, including condensation, reduction, and amination, while the pyridine ring can be modified or used to direct metallation reactions.

A notable example of a related piperidone building block is seen in the synthesis of curcumin (B1669340) mimics. In one study, a 3,5-bis(ylidene)-4-piperidone derivative, which shares the core piperidone structure, was used to construct complex conjugates with chromen-4-one, resulting in molecules with potential antiproliferative properties. nih.gov Similarly, the 1-(Pyridin-2-yl)piperidin-4-one scaffold is employed in the assembly of complex molecules intended for various therapeutic areas, including the development of new antidepressant and antipsychotic medications. The ability to use this compound in multi-step syntheses makes it a key component in the toolbox for creating novel chemical entities.

Core Scaffold in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are systematically added and modified to explore their effect on biological activity—a process known as Structure-Activity Relationship (SAR) studies. The 1-(Pyridin-2-yl)piperidin-4-one molecule is an exemplary scaffold due to the combination of its piperidine (B6355638) and pyridine rings. nih.gov The piperidine ring is a common feature in many FDA-approved drugs and natural products, while the pyridine ring acts as a bioisostere for other aromatic systems and provides crucial hydrogen bond accepting capabilities. nih.govfrontiersin.org

The utility of this scaffold is highlighted in the development of agents targeting a range of diseases. Its derivatives have been investigated for anti-inflammatory, anticancer, and antiviral activities. The scaffold allows for precise modifications that can fine-tune a molecule's interaction with biological targets like enzymes and receptors, potentially acting as an agonist or antagonist to modulate cellular signaling pathways.

Design and Synthesis of Analogue Libraries

The 1-(Pyridin-2-yl)piperidin-4-one scaffold is ideally suited for the creation of analogue libraries, which are collections of structurally related compounds used in high-throughput screening to identify new drug leads. frontiersin.org The scaffold has multiple points for diversification, allowing chemists to generate a wide array of derivatives from a single core structure.

Systematic modifications can be made at several key positions to explore the chemical space around the core scaffold. This "scaffold re-evolution" is a primary strategy for identifying novel chemotypes. frontiersin.org By creating libraries of compounds with varied substituents, researchers can systematically probe the requirements for optimal binding to a biological target. This approach has been successfully applied to other piperidine-based scaffolds to develop potent and selective inhibitors for targets like the protein kinase B (Akt). nih.gov

Table 1: Potential Points of Diversification on the 1-(Pyridin-2-yl)piperidin-4-one Scaffold for Analogue Libraries

| Modification Site | Type of Modification | Potential Chemical Groups to Introduce | Rationale for Modification |

| Piperidine Ring (C4-Ketone) | Nucleophilic addition, Reductive amination, Wittig reaction, Knoevenagel condensation | Alcohols, Amines, Oximes, Alkylidene groups, Spirocycles | Introduce H-bond donors/acceptors, alter geometry, add lipophilic groups |

| Piperidine Ring (C3, C5) | Condensation reactions (e.g., with aldehydes) | Arylidene groups | Extend conjugation, create larger, rigid structures (e.g., curcumin mimics) nih.gov |

| Pyridine Ring (C3'-C6') | Aromatic substitution (if activated) | Halogens, Alkoxy, Amino, Alkyl groups | Modulate electronic properties (pKa), solubility, and metabolic stability nih.gov |

| Piperidine Nitrogen (N1) | (In related syntheses) Acylation, Alkylation | Amides, Carbamates, Alkyl chains, Aryl groups | Introduce new interaction points, modify lipophilicity and basicity nih.gov |

Exploration of Structural Modifications and Their Chemical Consequences

The chemical consequence of modifying the 1-(Pyridin-2-yl)piperidin-4-one scaffold is a central aspect of SAR studies. Each structural change imparts new physicochemical properties to the resulting analogue, which in turn influences its biological profile. nih.gov

Key modifications and their chemical outcomes include:

Modification of the C4-Ketone: The ketone is a highly versatile functional group. Its reduction to a hydroxyl group, forming [1-(pyridin-2-yl)piperidin-4-yl]methanol, introduces a hydrogen bond donor and acceptor, increasing polarity and potentially altering binding modes. uni.lu Conversion of the ketone to an oxime can enhance antimicrobial activity, possibly by disrupting bacterial cell membranes.

Substitution on the Pyridine Ring: Adding electron-withdrawing groups like trifluoromethyl can enhance metabolic stability and lipophilicity. Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) can alter the pKa of the pyridine nitrogen and affect hydrogen bonding capabilities, which has been shown to enhance antiproliferative activity in other pyridine derivatives. nih.gov

Condensation at C3 and C5: The α-carbons adjacent to the piperidone ketone are acidic enough to participate in condensation reactions with aromatic aldehydes. This leads to the formation of 3,5-bis(arylidene)-4-piperidone derivatives, which extend the conjugated π-system of the molecule, increase its size and rigidity, and are a key feature in some classes of anticancer agents. nih.gov

Acylation and Alkylation: In related systems, the piperidine nitrogen is a common site for modification. Acylation to form amides or sulfonamides, or alkylation with various side chains, can significantly alter the compound's solubility, cell permeability, and interaction with target proteins. nih.gov For example, adding a piperazine (B1678402) moiety via an alkyl linker is a common strategy to improve pharmacokinetic properties. nih.gov

Table 2: Chemical Consequences of Structural Modifications to the Piperidone Scaffold

| Structural Modification | Example Reaction | Chemical Consequence |

| Ketone Reduction | NaBH₄ reduction | Forms a secondary alcohol; introduces chirality and H-bonding capacity. |

| Ketone to Oxime | Reaction with hydroxylamine | Forms an oxime; introduces a new site for hydrogen bonding and potential for E/Z isomerism. |

| Knoevenagel Condensation | Reaction with active methylene (B1212753) compounds | Forms a C=C double bond at C4; extends conjugation and planarity. |

| Aldol Condensation | Reaction with aldehydes at C3/C5 | Forms α,β-unsaturated ketones (bis-arylidene derivatives); creates a larger, more rigid system. nih.gov |

| Pyridine Ring Substitution | Electrophilic/Nucleophilic Aromatic Substitution | Modifies electronic properties (pKa), lipophilicity (logP), and metabolic stability. nih.gov |

Potential in Materials Science or Supramolecular Chemistry

While the primary applications of 1-(Pyridin-2-yl)piperidin-4-one are in medicinal chemistry, its structural features suggest potential, albeit less explored, applications in materials science and supramolecular chemistry. The scaffold contains a rigid pyridine ring capable of participating in π-π stacking interactions and metal coordination. The piperidone ring offers a defined three-dimensional conformation, and the ketone and pyridine nitrogen are potential hydrogen bond acceptors.

These characteristics are prerequisites for the formation of ordered, self-assembling systems. For instance, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs, which are structurally related to the bipyridyl functionality, have been shown to form nanotube structures in the solid state and participate in complex self-assembly with metal ions. rsc.org The 1-(Pyridin-2-yl)piperidin-4-one scaffold could potentially be incorporated into larger macrocyclic structures or polymers to create novel materials with specific binding or structural properties. However, extensive research in this area has not yet been reported.

Role in the Development of Chemical Probes and Tools for Chemical Biology

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. nih.gov The 1-(Pyridin-2-yl)piperidin-4-one scaffold serves as an excellent starting point for the development of such tools. High-quality chemical probes, often developed from scaffolds of active compounds, are crucial for validating drug targets and understanding cellular pathways. nih.gov

Derivatives of the 1-(Pyridin-2-yl)piperidin-4-one scaffold could be synthesized to function as:

Affinity-based Probes: By attaching a reactive group (e.g., an acrylamide (B121943) or chloroacetyl moiety) to the scaffold, a probe can be created that covalently binds to its target protein. This allows for target identification and labeling.

Fluorescent Probes: A fluorescent dye could be conjugated to a non-essential position on the scaffold. Such a probe would allow for the visualization of the target protein's location and concentration within cells using microscopy techniques.

Negative Controls: A key component of a good chemical probe set is a structurally similar but biologically inactive analogue. nih.gov The versatility of the 1-(Pyridin-2-yl)piperidin-4-one scaffold allows for the rational design of such negative controls, for example, by modifying a group known to be essential for binding.

By using this scaffold to create a suite of chemical tools, researchers can more effectively investigate the biological systems relevant to the diseases that the parent compounds aim to treat.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency

The traditional synthesis of 1-(Pyridin-2-yl)piperidin-4-one and its derivatives often involves multi-step reactions. A significant future direction lies in the development of more efficient and sustainable synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of related piperidin-4-one derivatives, utilizing environmentally benign solvents like deep eutectic solvents (DES) composed of glucose-urea or choline (B1196258) chloride-glucose. researchgate.net These methods have demonstrated improved yields and align with the growing demand for sustainable chemical processes. researchgate.net

Future research will likely focus on:

One-Pot Syntheses: Streamlining multi-step sequences into single-pot reactions to reduce waste, time, and resources. One-pot methodologies are already being explored for the synthesis of other complex piperidine-containing molecules. nih.gov

Catalytic Hydrogenation: Expanding the use of transition metal catalysts (e.g., ruthenium, iridium, nickel) for the efficient and stereoselective hydrogenation of pyridine (B92270) precursors to form the piperidine (B6355638) ring. mdpi.comnih.gov This includes the development of catalysts that are stable and reusable. mdpi.com

Flow Chemistry: Implementing continuous flow technologies for the synthesis of 1-(pyridin-2-yl)piperidin-4-one and its analogs. Flow chemistry offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

The reactivity of the 1-(pyridin-2-yl)piperidin-4-one core offers avenues for further exploration. The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, while the piperidin-4-one moiety allows for various transformations at the ketone and the nitrogen atom. imperial.ac.uk

Key areas for future investigation include:

Nucleophilic Aromatic Substitution (SNAr): While the general principles of SNAr on pyridine rings are known, a deeper understanding of the specific reactivity of 1-(pyridin-2-yl)piperidin-4-one towards a wider range of nucleophiles could lead to the synthesis of novel derivatives. nih.govresearchgate.net Studies on related pyridinium (B92312) ions have shown that the leaving group order can deviate from the typical "element effect," highlighting the nuanced reactivity of these systems. nih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the asymmetric synthesis of piperidine derivatives is a burgeoning field. nih.gov Future research could focus on using 1-(pyridin-2-yl)piperidin-4-one as a substrate in catalytic asymmetric reactions to generate enantiomerically pure compounds with potentially enhanced biological activity.

Tandem Reactions: Designing novel tandem or cascade reactions that utilize the inherent reactivity of both the pyridine and piperidin-4-one rings simultaneously. For instance, a reaction sequence could involve an initial modification of the piperidinone followed by a cyclization or substitution on the pyridine ring.

Advanced Integration of Computational and Experimental Methodologies in Compound Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in modern drug discovery and materials science. mdpi.com For 1-(pyridin-2-yl)piperidin-4-one, this integrated approach can accelerate the design and optimization of new derivatives with desired properties.

Future directions in this area include:

Virtual Screening and Molecular Docking: Employing computational techniques to screen large virtual libraries of 1-(pyridin-2-yl)piperidin-4-one derivatives against specific biological targets. mdpi.com This can help prioritize compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of 1-(pyridin-2-yl)piperidin-4-one derivatives with their biological activities. These models can guide the rational design of more potent and selective compounds.

Scaffold Hopping and Fragment-Based Design: Utilizing computational tools to identify novel core structures (scaffolds) that mimic the key interactions of 1-(pyridin-2-yl)piperidin-4-one derivatives, or to build new molecules by combining fragments known to bind to a target. mdpi.comfrontiersin.org

Role of 1-(Pyridin-2-yl)piperidin-4-one Derivatives in Emerging Chemical Fields

The versatile structure of 1-(pyridin-2-yl)piperidin-4-one makes it a valuable building block for creating molecules with applications beyond traditional medicinal chemistry. nih.gov

Emerging areas where its derivatives could play a significant role include:

Materials Science: The incorporation of the pyridine and piperidine moieties can influence the photophysical and electronic properties of materials. researchgate.net Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.

Agrochemicals: The piperidine scaffold is present in various pesticides and insecticides. ijnrd.org By modifying the substituents on the 1-(pyridin-2-yl)piperidin-4-one core, it may be possible to develop new agrochemicals with improved efficacy and environmental profiles.

Chemical Biology: Derivatives of 1-(pyridin-2-yl)piperidin-4-one can be functionalized with fluorescent tags or other probes to study biological processes. These chemical tools can help in understanding the mechanism of action of drugs and identifying new therapeutic targets.

The continued exploration of 1-(pyridin-2-yl)piperidin-4-one and its derivatives, driven by innovative synthetic methods, a deeper understanding of its reactivity, advanced computational tools, and an expansion into new chemical domains, promises to yield a wealth of new scientific knowledge and practical applications.

Q & A

Q. What are the recommended safety protocols for handling 1-(Pyridin-2-yl)piperidin-4-one in laboratory settings?

Methodological Answer:

- Ventilation & PPE : Use fume hoods, nitrile gloves, and safety goggles to minimize inhalation or skin contact.

- Storage : Store in a cool, dry place (2–8°C) in airtight containers to prevent degradation or moisture absorption .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact with oxidizing agents .

Q. What synthetic routes are commonly employed for 1-(Pyridin-2-yl)piperidin-4-one?

Methodological Answer:

- Piperidin-4-one Functionalization : React pyridin-2-amine with piperidin-4-one derivatives under reflux in ethanol, using catalytic acetic acid to facilitate Schiff base formation .

- Catalytic Optimization : Alternative methods use Pd/C or Raney nickel for hydrogenation steps to improve yield (60–75%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolating high-purity product .

Q. How is 1-(Pyridin-2-yl)piperidin-4-one characterized structurally?

Methodological Answer:

Q. What pharmacological applications are associated with piperidin-4-one derivatives?

Methodological Answer:

- Target Identification : Piperidin-4-one scaffolds are studied as kinase inhibitors or GPCR modulators. Use in vitro assays (e.g., enzyme-linked immunosorbent assays) to screen activity against targets like serotonin receptors .

- SAR Studies : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups) to enhance binding affinity .

Q. How can researchers optimize the purity of 1-(Pyridin-2-yl)piperidin-4-one during synthesis?

Methodological Answer:

- Reaction Monitoring : TLC (silica plates, UV visualization) to track intermediate formation.

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted amines or ketones .

- Analytical Validation : HPLC with a C18 column (acetonitrile/water gradient) to confirm purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of 1-(Pyridin-2-yl)piperidin-4-one derivatives?

Methodological Answer:

Q. What strategies address contradictory bioactivity data in piperidin-4-one derivatives?

Methodological Answer:

- Dose-Response Validation : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.

- Off-Target Screening : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify unintended interactions .

- Crystallographic Validation : Compare ligand-bound vs. apo structures to confirm binding modes .

Q. How can computational modeling guide the design of 1-(Pyridin-2-yl)piperidin-4-one analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., acetylcholinesterase).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects of substituents .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. What experimental approaches validate the metabolic stability of piperidin-4-one-based compounds?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Reactive Metabolite Detection : Trapping studies with glutathione or potassium cyanide to identify toxic intermediates .

Q. How can researchers resolve spectral overlaps in NMR characterization of complex derivatives?

Methodological Answer:

- 2D Techniques : Employ - HSQC and HMBC to assign overlapping signals (e.g., piperidinyl vs. pyridinyl protons) .

- Solvent Optimization : Use deuterated DMSO or CDCl to sharpen peaks and reduce splitting artifacts.

- Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) to analyze conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products